molecular formula C18H16N2O3S B2614328 Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-27-6

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2614328
CAS No.: 888409-27-6
M. Wt: 340.4
InChI Key: YECRJRVVXYQZCS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate specific genes involved in cell cycle regulation, thereby affecting cell growth and division .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to target biomolecules, leading to enzyme inhibition or activation . The compound binds to the active site of enzymes, forming a stable complex that prevents substrate binding and subsequent catalytic activity . Additionally, it can interact with transcription factors, altering gene expression and influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism . Additionally, it may require specific cofactors for its metabolic activation and subsequent biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

The synthesis of Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromo-4-methylbenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .

Chemical Reactions Analysis

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-23-17(22)13-8-9-14-15(10-13)24-18(19-14)20-16(21)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRJRVVXYQZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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